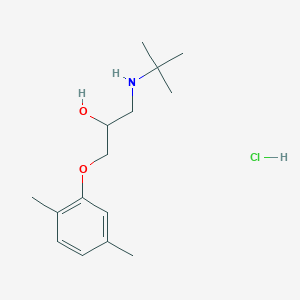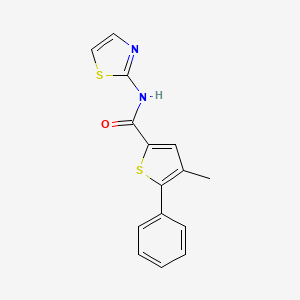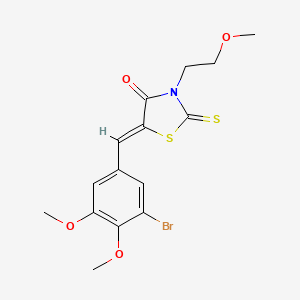
1-(tert-butylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride, also known as Tert-butylaminoethyl phenol (TBAEP), is a chemical compound that has gained significant attention in the field of scientific research. TBAEP is a beta-adrenergic receptor antagonist that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
TBAEP acts as a competitive antagonist of beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. It binds to these receptors, preventing the binding of endogenous ligands such as epinephrine and norepinephrine. By blocking the activation of these receptors, TBAEP reduces the effects of sympathetic nervous system stimulation, including increased heart rate and blood pressure.
Biochemical and Physiological Effects
TBAEP has been shown to have significant effects on various physiological processes. In studies on rats, TBAEP has been shown to reduce insulin secretion and increase lipid metabolism. TBAEP has also been shown to increase thermogenesis, which may have implications for the treatment of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TBAEP in lab experiments is its specificity for beta-adrenergic receptors. This allows for the investigation of the specific effects of beta-adrenergic receptor activation or inhibition on various physiological processes. However, TBAEP may have off-target effects on other receptors, which should be taken into consideration when interpreting results.
Zukünftige Richtungen
There are several potential future directions for research on TBAEP. One area of interest is the role of beta-adrenergic receptors in cancer progression and metastasis. TBAEP may have potential therapeutic applications in the treatment of cancer by blocking the effects of beta-adrenergic receptor activation. Another area of interest is the development of more specific beta-adrenergic receptor antagonists, which may have fewer off-target effects and greater therapeutic potential.
Synthesemethoden
The synthesis of TBAEP involves the reaction between 2,5-dimethylphenol and tert-butylamine, followed by the addition of 2-chloro-1-(chloromethyl) ethyl ether. The final product is obtained by the reaction of the intermediate product with hydrochloric acid. The yield of TBAEP is typically between 70-80%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
TBAEP has been widely used in scientific research as a beta-adrenergic receptor antagonist. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. TBAEP has also been used in studies investigating the role of beta-adrenergic receptors in various physiological processes, including insulin secretion, thermogenesis, and lipid metabolism.
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11-6-7-12(2)14(8-11)18-10-13(17)9-16-15(3,4)5;/h6-8,13,16-17H,9-10H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJOPGPVYRMQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5023803.png)

![{2-[(2-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B5023831.png)


![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5023848.png)
![N-[(butylamino)carbonothioyl]-4-chlorobenzamide](/img/structure/B5023861.png)
![6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5023867.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5023873.png)
![ethyl [(7-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5023874.png)
![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)

![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5023902.png)